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Introduction

Organostannanes, or organotin compounds, are a class of organometallic compounds

containing at least one tin-carbon bond. Their diverse applications in catalysis, organic

synthesis, and medicinal chemistry have led to a significant interest in their structural

characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-

destructive technique for the unambiguous structural elucidation of these compounds in

solution.[1][2] This document provides a detailed overview of the application of one-

dimensional (1D) and two-dimensional (2D) NMR techniques for characterizing

organostannanes.

Tin possesses three naturally occurring spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), all of which are

NMR-active and yield sharp signals over a wide chemical shift range.[3] Due to its higher

natural abundance (8.58%) and slightly greater sensitivity, ¹¹⁹Sn is the most commonly studied

tin nucleus.[3][4] The combination of ¹H, ¹³C, and ¹¹⁹Sn NMR, along with 2D correlation

experiments, provides a comprehensive toolkit for determining molecular connectivity and

stereochemistry.
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The structural characterization of organostannanes relies on the analysis of chemical shifts (δ)

and spin-spin coupling constants (J). These parameters are highly sensitive to the electronic

environment, coordination number of the tin atom, and the nature of the substituents.

Chemical Shifts (δ)
¹H NMR: The chemical shifts of protons in organostannanes are influenced by the proximity to

the tin atom and other functional groups. Protons on carbons directly attached to tin typically

appear in the 0-1.5 ppm range.[5][6]

¹³C NMR: Carbon chemical shifts are sensitive to the electronegativity of attached atoms and

hybridization.[7][8] Carbons directly bonded to tin experience shifts that can be influenced by

the other substituents on the tin atom.[9][10]

¹¹⁹Sn NMR: The ¹¹⁹Sn chemical shift is a powerful diagnostic tool, spanning a very wide range

(over 2500 ppm). It is particularly indicative of the coordination number at the tin center.[3][11]

An increase in the coordination number generally leads to an upfield shift (to more negative

ppm values) due to increased electron density around the tin nucleus.[11][12]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Organostannanes

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

Sn-CH₃ 0.0 - 0.8 -10 to 10

Sn-CH₂-R 0.5 - 1.5 10 to 30

Sn-Aryl 7.0 - 8.5 125 to 150

Sn-Vinyl 5.5 - 7.0 120 to 145

Sn-C≡C-R - 80 to 110

Note: Values are approximate and can vary based on solvent and substituents.[5][6][7][8]

Table 2: Typical ¹¹⁹Sn NMR Chemical Shift Ranges by Coordination Number
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Coordination Number Compound Class Example
Typical ¹¹⁹Sn Chemical
Shift (δ, ppm)

4 Tetraorganotins (R₄Sn) +200 to -60

5
Diorganotin dihalide adducts

(R₂SnX₂·L)
-90 to -190

6
Diorganotin dihalide adducts

(R₂SnX₂·L₂)
-210 to -400

7 Heptacoordinated complexes Can be further upfield

Reference standard: Tetramethyltin (Me₄Sn) at δ = 0 ppm.[3][11][12]

Spin-Spin Coupling Constants (J)
Coupling constants provide crucial information about through-bond connectivity. The magnitude

of J-coupling involving tin is dependent on the hybridization of the coupled atoms and the

stereochemical relationship.

Table 3: Typical ¹¹⁹Sn-X Coupling Constants in Organostannanes

Coupling Constant Number of Bonds Typical Range (Hz)
Structural
Information

¹J(¹¹⁹Sn, ¹³C) 1 300 - 1500
Hybridization,

coordination number

²J(¹¹⁹Sn, ¹H) 2 40 - 80
Geometry, substituent

effects

³J(¹¹⁹Sn, ¹H) 3 20 - 100

Dihedral angle

(Karplus-like

relationship)

¹J(¹¹⁹Sn, ³¹P) 1 50 - 2400
Sn-P bond

connectivity

Note: The magnitude of these coupling constants provides valuable structural insights.[3][13]
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Experimental Protocols
High-quality NMR spectra are contingent upon proper sample preparation and the selection of

appropriate experimental parameters.

Protocol 1: Sample Preparation
Sample Quantity:

¹H NMR: 1-5 mg of the organostannane compound.[14]

¹³C & ¹¹⁹Sn NMR: 10-50 mg, or as much as will dissolve to form a saturated solution, to

compensate for the lower sensitivity of these nuclei.[15][16]

Solvent Selection:

Use high-purity deuterated solvents (e.g., CDCl₃, C₆D₆, DMSO-d₆). The choice of solvent

can influence chemical shifts.[15]

Ensure the solvent fully dissolves the sample to create a homogeneous solution.[14] The

typical volume is 0.6-0.7 mL for a standard 5 mm NMR tube.[14]

Filtration:

Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette

directly into a clean, dry NMR tube. This removes any particulate matter which can

degrade spectral quality by disrupting the magnetic field homogeneity.[15][17]

Handling Sensitive Samples:

Many organostannanes are air or moisture-sensitive. For these compounds, sample

preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon).[14]

Use degassed solvents, which can be prepared by several freeze-pump-thaw cycles.[16]

[17]

Internal Standard:
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Tetramethylsilane (TMS) is the standard reference (δ = 0 ppm) for ¹H and ¹³C NMR in

organic solvents.[6] For ¹¹⁹Sn NMR, tetramethyltin (Me₄Sn) is the primary reference (δ = 0

ppm).[3]

Protocol 2: 1D NMR Data Acquisition
¹H NMR:

Spectrometer: 300 MHz or higher.

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: ~15 ppm, centered around 5 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on concentration.

¹³C{¹H} NMR (Proton Decoupled):

Spectrometer: 75 MHz or higher (corresponding to 300 MHz for ¹H).

Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

Spectral Width: ~250 ppm, centered around 100 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 to 1024+, depending on concentration and solubility.

¹¹⁹Sn{¹H} NMR (Proton Decoupled):

Spectrometer: 111.9 MHz or higher (corresponding to 300 MHz for ¹H).
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Pulse Sequence: Inverse-gated decoupling is often used to mitigate potential negative

NOE effects.

Spectral Width: A wide spectral width (e.g., 1000 ppm) may be necessary initially to locate

the signal.

Acquisition Time: 0.5-1 second.

Relaxation Delay: 2-10 seconds, as relaxation times can be long.

Number of Scans: 128 to 2048+, depending on concentration.

Protocol 3: 2D NMR Data Acquisition
2D NMR experiments are crucial for establishing connectivity.[18][19]

COSY (Correlation Spectroscopy):

Purpose: Identifies ¹H-¹H spin systems (protons coupled to each other, typically over 2-3

bonds).

Key Information: Cross-peaks connect coupled protons.

HSQC (Heteronuclear Single Quantum Coherence):

Purpose: Correlates protons with directly attached heteronuclei (¹³C or ¹⁵N).[20][21][22]

Key Information: A cross-peak appears at the chemical shift of a proton (F2 axis) and its

directly bonded carbon (F1 axis).

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: Correlates protons with heteronuclei over longer ranges (typically 2-4 bonds).

[18][23]

Key Information: Essential for connecting molecular fragments, especially across

quaternary carbons or heteroatoms.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://en.wikipedia.org/wiki/Two-dimensional_nuclear_magnetic_resonance_spectroscopy
https://www.slideshare.net/slideshow/use-of-nmr-in-structure-ellucidation/38159692
https://www.youtube.com/watch?v=pH_B5KLDAx4
https://www.nanalysis.com/nmready-blog/2019/2/25/hsqc-revealing-the-direct-bonded-proton-carbon-instrument
https://ncstate.pressbooks.pub/advancesinpolymerscience/chapter/heteronuclear-single-quantum-correlation-hsqc-nmr/
https://en.wikipedia.org/wiki/Two-dimensional_nuclear_magnetic_resonance_spectroscopy
https://www.youtube.com/watch?v=MKkyIYJo-js
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Interpretation and Structural Elucidation
The structural elucidation of an organostannane is a stepwise process that integrates data

from multiple NMR experiments.[24][25]
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Data Acquisition

Data Analysis

Structure Building

Sample Preparation

1D NMR
(¹H, ¹³C, ¹¹⁹Sn)

2D NMR
(COSY, HSQC, HMBC)

¹H: Proton count,
multiplicity

¹³C: Carbon count,
types (CH₃, CH₂, CH, Cq)

¹¹⁹Sn: Coordination
number

COSY: H-H
connectivity

HSQC: C-H one-bond
connectivity

HMBC: Long-range
C-H connectivity

Identify Molecular
Fragments

Assemble Fragments

Verify Structure &
Assign Stereochemistry

Final Structure
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Fig 1. Workflow for organostannane structural elucidation using NMR.
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The logical process involves using different NMR datasets to build the molecular structure

piece by piece. 1D spectra provide an inventory of atoms, while 2D spectra reveal the

connections between them.

¹H NMR
(Integration, δ, J)

Proton Environments
& Counts

¹³C NMR
(Number of signals, δ)

Carbon Backbone
(CH, CH₂, CH₃, Cq)

¹¹⁹Sn NMR
(Coordination state)

Tin Environment

COSY

¹H-¹H Connectivity
(Spin Systems)

HSQC

Direct ¹H-¹³C Bonds HMBC

2-3 Bond ¹H-¹³C
Correlations

Complete Molecular
Structure

Click to download full resolution via product page
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Fig 2. Logical relationships in NMR data integration.

Applications in Drug Development
Organotin compounds have garnered attention for their potential biological activities, including

anticancer properties.[26][1] NMR spectroscopy is a crucial tool in this field for several reasons:

Structure-Activity Relationship (SAR) Studies: Unambiguous structural confirmation is the

first step in any SAR study. NMR provides the detailed atomic-level information necessary to

correlate specific structural features with biological activity.

Ligand-Target Interaction: NMR can be used to study the binding of organostannane-based

drug candidates to biological targets like proteins or DNA.[1] Techniques like Saturation

Transfer Difference (STD) NMR and WaterLOGSY can identify binding epitopes.

Purity and Stability Assessment: Quantitative NMR (qNMR) can be employed to determine

the purity of synthesized compounds and to monitor their stability under various conditions,

which is a critical aspect of drug development.[27][28]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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